molecular formula C10H16O2 B3256815 3,3-Diallyltetrahydrofuran-2-ol CAS No. 277317-58-5

3,3-Diallyltetrahydrofuran-2-ol

Cat. No.: B3256815
CAS No.: 277317-58-5
M. Wt: 168.23 g/mol
InChI Key: LSTWIRQFDXNOTI-UHFFFAOYSA-N
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Description

3,3-Diallyltetrahydrofuran-2-ol is an organic compound with the molecular formula C10H16O2 It belongs to the class of tetrahydrofurans, which are cyclic ethers with a four-carbon ring and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diallyltetrahydrofuran-2-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of furan derivatives. For instance, the conversion of 1,4-butanediol on cobalt catalysts can yield tetrahydrofuran derivatives . Another method involves the dehydration of 2-butene-1,4-diol on alumina or cobalt-containing catalysts . These methods provide efficient routes to obtain the desired tetrahydrofuran structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. The use of cobalt or palladium catalysts in hydrogenation reactions is common in industrial settings due to their efficiency and scalability . Additionally, the dehydration of diols using alumina-based catalysts is another industrial method employed to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Diallyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated tetrahydrofuran derivatives. Substitution reactions can lead to the formation of halogenated compounds.

Scientific Research Applications

3,3-Diallyltetrahydrofuran-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Diallyltetrahydrofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diallyltetrahydrofuran-2-ol is unique due to the presence of two allyl groups, which confer distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial processes.

Properties

IUPAC Name

3,3-bis(prop-2-enyl)oxolan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-5-10(6-4-2)7-8-12-9(10)11/h3-4,9,11H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTWIRQFDXNOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOC1O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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